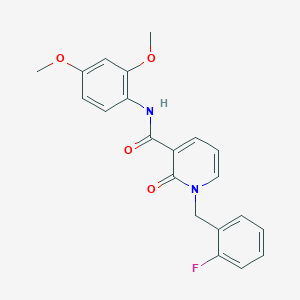
N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Dihydropyridines are primarily known for their role as calcium channel blockers; however, compounds like N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit additional mechanisms. Preliminary studies suggest that this compound may interact with various receptors and enzymes, influencing pathways relevant to cardiovascular health and neuroprotection.
Pharmacological Properties
Recent investigations into similar dihydropyridine derivatives have shown promising results in the following areas:
- Antioxidant Activity : Dihydropyridines have been reported to possess significant antioxidant properties, which could mitigate oxidative stress in various biological systems.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegenerative conditions by inhibiting acetylcholinesterase (AChE) activity, thereby enhancing cholinergic neurotransmission.
- Anticancer Potential : Certain modifications in the dihydropyridine structure have led to compounds with cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes key structural features and their associated biological activities based on SAR studies:
Neuroprotective Studies
A study evaluating the neuroprotective effects of related dihydropyridine compounds revealed that modifications at the 3-carboxamide position significantly enhanced AChE inhibition. This suggests that this compound may exhibit similar or improved neuroprotective properties compared to established AChE inhibitors.
Antioxidant Activity Evaluation
Research conducted on dihydropyridine derivatives indicated substantial antioxidant activity through various assays (DPPH radical scavenging activity). The presence of methoxy groups was linked to increased electron donation capacity, enhancing the compound's ability to neutralize free radicals.
Anticancer Activity
In vitro studies have shown that certain dihydropyridine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were tested against breast and colon cancer cells, showing IC50 values in the low micromolar range.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDPZOPDYOWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














